1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
CAS No.: 1207019-86-0
Cat. No.: VC4669203
Molecular Formula: C22H14BrFN4O4
Molecular Weight: 497.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207019-86-0 |
|---|---|
| Molecular Formula | C22H14BrFN4O4 |
| Molecular Weight | 497.28 |
| IUPAC Name | 1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C22H14BrFN4O4/c23-16-10-13(7-8-17(16)24)20-25-19(32-26-20)12-27-18-6-2-1-5-15(18)21(29)28(22(27)30)11-14-4-3-9-31-14/h1-10H,11-12H2 |
| Standard InChI Key | UDIGMYGBDRGAIF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)CC5=CC=CO5 |
Introduction
Chemical Structure and Nomenclature
The systematic name of the compound reflects its intricate architecture. The central quinazoline-2,4(1H,3H)-dione scaffold features two carbonyl groups at positions 2 and 4, with nitrogen atoms at positions 1 and 3. Substituents at these nitrogen atoms define its uniqueness:
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N1-position: A (3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl group. This moiety incorporates a bromo-fluorophenyl ring linked to an oxadiazole heterocycle, itself connected via a methylene bridge.
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N3-position: A furan-2-ylmethyl group, introducing a five-membered oxygen-containing heterocycle.
The molecular formula C₂₂H₁₄BrFN₄O₄ (molecular weight: 497.28 g/mol) underscores its moderate size and halogen-rich composition.
Physicochemical Properties
Critical physicochemical parameters, as reported by VulcanChem, are summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 497.28 g/mol |
| Molecular Formula | C₂₂H₁₄BrFN₄O₄ |
| logP (Partition Coefficient) | 3.21 (predicted) |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 93.49 Ų |
| SMILES Notation | C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)CC5=CC=CO5 |
The elevated logP value suggests moderate lipophilicity, potentially influencing membrane permeability and pharmacokinetic behavior. The polar surface area aligns with molecules capable of moderate aqueous solubility despite aromatic dominance.
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